ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl groups. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone is substituted with methoxyphenyl groups.
Esterification: The resulting pyrazole derivative is then esterified with ethyl bromoacetate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups and the pyrazole ring play crucial roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but lacks the pyrazole ring.
3,5-Bis(4-methoxyphenyl)-1H-pyrazole: Lacks the ester group.
Uniqueness
Ethyl 3-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]propanoate is unique due to the combination of the pyrazole ring and the ester group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N2O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C22H24N2O4/c1-4-28-22(25)13-14-24-21(17-7-11-19(27-3)12-8-17)15-20(23-24)16-5-9-18(26-2)10-6-16/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
AGQBKJKNNBXGGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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